molecular formula C18H18ClFN2O3 B2381092 N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034296-62-1

N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2381092
CAS No.: 2034296-62-1
M. Wt: 364.8
InChI Key: GIUJVCVBEYTIIR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a tetrahydropyran-4-yl methoxy group attached to an isonicotinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

    Formation of the chloro-fluorophenyl intermediate: This involves the chlorination and fluorination of a phenyl ring.

    Attachment of the tetrahydropyran-4-yl methoxy group: This step often involves the use of protecting groups and subsequent deprotection.

    Coupling with isonicotinamide: The final step involves coupling the prepared intermediates with isonicotinamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
  • (3-chloro-4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-15-10-14(1-2-16(15)20)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJVCVBEYTIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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